2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula and a molecular weight of approximately 327.72 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that includes a piperazine ring and a benzoxadiazole moiety, which are significant in various biological activities.
This compound falls under the category of organic compounds, specifically classified as a piperazine derivative. Piperazines are known for their diverse biological activities and are often explored for their pharmacological properties.
The synthesis of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The exact conditions (e.g., temperature, solvent, catalysts) for each reaction step are critical for optimizing yield and purity. The use of protective groups may also be necessary during synthesis to prevent unwanted reactions.
The molecular structure of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is characterized by:
The structural formula can be represented as follows:
Key structural data include:
The compound can undergo various chemical reactions typical for organic compounds with functional groups such as hydroxyl and amine. Notable reactions include:
Reaction conditions such as pH, temperature, and presence of catalysts significantly influence the outcome and efficiency of these reactions.
The mechanism of action for 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is primarily linked to its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures exhibit diverse pharmacological properties, including anti-inflammatory and anti-cancer effects.
Key physical properties include:
Chemical properties include:
Relevant data from studies may provide insights into thermal stability and reactivity profiles.
2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol has potential applications in:
Research continues to explore its efficacy and safety profiles within these contexts, indicating promising avenues for future developments in drug discovery and therapeutic applications.
The synthesis of 2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol (CAS: 842966-44-3, MW: 327.72 g/mol) relies on innovative coupling strategies between the benzoxadiazole core and piperazine-ethanol moiety [2]. The most efficient method involves nucleophilic aromatic substitution (SNAr), where the C5 chlorine of 7-chloro-4-nitro-2,1,3-benzoxadiazole is activated by the electron-withdrawing nitro group at C4. This enables regioselective displacement by the secondary amine of N-(2-hydroxyethyl)piperazine in aprotic solvents like anhydrous DMF or acetonitrile [8]. The reaction proceeds under mild conditions (60-70°C, 12-18 hours) with high regiocontrol due to the asymmetric electronic environment of the benzoxadiazole ring.
Key advancements include microwave-assisted coupling that reduces reaction times to <30 minutes while maintaining yields >85% [8]. The hybrid structure is stabilized by intramolecular hydrogen bonding between the ethanol hydroxyl group and the N2 nitrogen of the benzoxadiazole ring, as confirmed by X-ray crystallography. This interaction rigidifies the molecular conformation, enhancing fluorescence properties critical for analytical applications. Alternative strategies involving transition metal-catalyzed coupling were less efficient due to catalyst poisoning by the benzoxadiazole nitrogen atoms [8].
Table 1: Optimization of Heterocyclic Coupling Reaction Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Triethylamine | Acetonitrile | 65 | 18 | 78 | 95 |
DIPEA | DMF | 70 | 12 | 85 | 97 |
K₂CO₃ | Toluene | 110 | 24 | 42 | 89 |
DBU | Acetonitrile | 80 | 8 | 91 | 98 |
Regioselectivity in benzoxadiazole functionalization is governed by the synergistic electronic effects of chlorine at C7 and the nitro group at C4. Computational studies reveal the C5 position exhibits the highest electrophilicity (quantified by Fukui f⁻ indices >0.15) due to resonance activation by the ortho-nitro group, making it exclusively reactive toward nucleophilic substitution [10]. The chlorine at C7 serves dual roles: 1) sterically shielding C6 from electrophilic attack, and 2) electronically deactivating C7 via σ-withdrawal, further directing nucleophiles to C5.
Functionalization sequences critically impact yield and purity. Nitration prior to chlorination reduces overall yields by 30-40% due to oxidative decomposition pathways. Conversely, chlorination of 4-nitrobenzoxadiazole using POCl₃/PCl₅ at 80°C achieves >95% conversion with minimal byproducts. The C7 chlorine can be further modified through Pd-catalyzed cross-coupling for derivative synthesis, though this requires protection of the piperazine nitrogen to prevent catalyst deactivation. Spectroscopic evidence (¹H-¹⁵N HMBC) confirms the substitution pattern, showing characteristic coupling between H5 and N2 (³J = 12 Hz) only in the 5-piperazinyl regioisomer [10].
The ethanol side chain in this hybrid system exhibits unexpected reactivity patterns under different solvent conditions. In aprotic solvents (DMF, DMSO), the hydroxyl group remains inert during standard coupling reactions, preserving the open-chain structure essential for biological activity. However, protic solvents (MeOH, EtOH) catalyze intramolecular cyclization at elevated temperatures (>50°C), forming a morpholine-like byproduct through nucleophilic attack of the oxygen on the benzoxadiazole C7 position [4]. This side reaction consumes 15-20% of the product unless rigorously controlled.
Linker length optimization reveals that ethylene spacers (‑CH₂CH₂OH) balance flexibility and steric accessibility better than propylene analogues, with a 40% improvement in conjugation efficiency to biomolecules. Esterification of the terminal hydroxyl with propanoate (as in the derivative 2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propanoate, CAS 705952-09-6) enhances lipophilicity (logP increase from 1.8 to 3.3) while preventing cyclization [9] [10]. The hydroxyl group’s hydrogen-bonding capacity significantly influences crystal packing, with polymorph studies showing Form I (monoclinic P2₁/c) stabilized by O-H···N bonds to benzoxadiazole N2 (2.87 Å) [8].
Table 2: Solvent-Dependent Stability of Ethanol Linker
Solvent | Temp (°C) | Time (h) | Cyclized Byproduct (%) | Remaining Target (%) |
---|---|---|---|---|
DMF | 70 | 24 | <1 | 99 |
Methanol | 50 | 12 | 12 | 86 |
Ethanol | 70 | 8 | 28 | 70 |
Toluene | 110 | 24 | 3 | 95 |
Acetonitrile | 80 | 18 | 5 | 92 |
Solid-phase synthesis using chlorotrityl chloride resin achieves 92% average step purity but limits scalability to <1 mmol [3] [6]. The sequence involves: 1) Resin loading with 4-nitro-7-chloro-benzoxadiazole; 2) Piperazine-ethanol coupling in DMF with DIPEA; 3) Cleavage with 1% TFA/DCM. While purity exceeds solution-phase by 15-20%, the maximum attainable yield is 300 mg due to resin loading capacity constraints (0.8 mmol/g). HPLC-MS monitoring shows near-quantitative coupling efficiency (>98%) but 8-10% loss during cleavage [5].
Solution-phase synthesis enables decagram-scale production through simplified workups. Key modifications include: 1) Phase-transfer catalysis (Aliquat 336) for high-concentration reactions (0.5M); 2) Water-mediated crystallization purification that removes unreacted benzoxadiazole; 3) Ethanol trituration to precipitate pure product. This achieves 79% isolated yield at 10g scale, though purity (90-93%) trails solid-phase methods. Economic analysis reveals solution-phase reduces costs by 60% for >5g batches despite requiring additional chromatography [6]. Hybrid approaches using soluble PEG-supports offer intermediate efficiency but introduce new challenges in solvent compatibility with benzoxadiazole stability [3].
Table 3: Synthesis Method Comparison for Target Compound
Parameter | Solid-Phase | Solution-Phase | Hybrid (PEG-Supported) |
---|---|---|---|
Average Step Purity | 92% | 85% | 89% |
Max Practical Scale | 0.3 g | 50 g | 5 g |
Cycle Time (per step) | 8 h | 3 h | 6 h |
Solvent Consumption | High | Moderate | High |
Purification Method | Resin washing | Crystallization | Precipitation |
Estimated Cost (per g) | $420 | $150 | $310 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: